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Compound of Interest

Compound Name:
Fmoc-1(1-boc-piperidin-4-YL)-DL-

glycine

CAS No.: 204058-24-2

Cat. No.: B1463188 Get Quote

Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine, identified by CAS number 204058-24-2, is a specialized

amino acid derivative that serves as a crucial building block in modern peptide chemistry.[1][2]

Its unique structure, featuring a glycine core modified with a dual-protected piperidinyl moiety,

makes it an invaluable tool for researchers and drug development professionals. This guide

provides a comprehensive overview of its chemical properties, strategic applications, and the

underlying principles that govern its use in the synthesis of complex peptides and

peptidomimetics. The incorporation of the piperidine ring is particularly significant, as this

structural motif is known to enhance the pharmacological properties of peptide-based drug

candidates.[1]

This derivative is specifically designed for use in Fluorenylmethyloxycarbonyl (Fmoc) based

Solid-Phase Peptide Synthesis (SPPS), the dominant methodology for the routine synthesis of

peptides.[3][4] The strategic placement of two distinct and orthogonal protecting groups—the

base-labile Fmoc group on the alpha-amino group and the acid-labile tert-butyloxycarbonyl

(Boc) group on the piperidine nitrogen—allows for precise, stepwise control over the peptide

chain elongation process.[2][5]

Core Compound Specifications
A summary of the key physicochemical properties of Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine is

presented below. These parameters are critical for its handling, reaction setup, and quality
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control.

Property Value

CAS Number 204058-24-2[6]

Molecular Formula C₂₇H₃₂N₂O₆[2][6]

Molecular Weight 480.55 g/mol [2][6]

Appearance White powder[2]

Purity (Typical) ≥ 99% (by HPLC)[2]

IUPAC Name

(2S)-2-(9H-fluoren-9-

ylmethoxycarbonylamino)-2-[1-[(2-

methylpropan-2-yl)oxycarbonyl]piperidin-4-

yl]acetic acid[2]

Storage Conditions 2-8 °C, protect from moisture and light[2][3]

Chemical Structure
The molecular architecture is central to the functionality of this reagent. The diagram below

illustrates the key components: the glycine backbone, the piperidine side chain, and the

orthogonally protected amino groups.

Caption: Chemical structure of Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine.

The Pillar of SPPS: Orthogonal Protection Strategy
The success of modern peptide synthesis hinges on the concept of orthogonal protection,

where different protecting groups can be removed under distinct chemical conditions without

affecting others. This compound is a prime example of this principle.

The Fmoc Group: A Base-Labile Gatekeeper
The 9-fluorenylmethoxycarbonyl (Fmoc) group safeguards the α-amino group of the glycine

residue.[2] Its primary advantage lies in its lability under mild basic conditions, a stark contrast

to the harsh acidic conditions required for the older Boc/Bzl strategy.[5][7] This mildness is
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crucial for preserving the integrity of acid-sensitive functionalities that may be present

elsewhere in the peptide sequence.[3][8]

Deprotection is typically achieved by treatment with a secondary amine, most commonly a 20%

solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9][10] The

mechanism proceeds via a β-elimination reaction, which is initiated by the abstraction of the

acidic proton on the fluorenyl ring system.[4] This process releases the free amine for the next

coupling step and generates dibenzofulvene (DBF), which is scavenged by the piperidine to

prevent side reactions.[4]
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Caption: Standard SPPS cycle workflow.

Experimental Protocol: Coupling Reaction
Causality: The goal is to form a peptide bond between the free N-terminus of the resin-bound

peptide and the carboxylic acid of the incoming Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine. The

carboxylic acid must first be activated to a more reactive species to facilitate this amide bond

formation under mild conditions. Reagents like N,N'-Diisopropylcarbodiimide (DIC) and

OxymaPure® are commonly used for this in-situ activation, minimizing side reactions and

racemization. [4] Methodology:

Resin Preparation: Start with the peptide-resin from the previous cycle, which has undergone

Fmoc deprotection and washing, presenting a free N-terminal amine.

Activation Solution: In a separate vessel, dissolve 3-5 equivalents of Fmoc-L-(1-Boc-

piperidin-4-yl)-Glycine and 3-5 equivalents of an activator like OxymaPure® in DMF.

Initiate Activation: Add 3-5 equivalents of DIC to the activation solution and allow it to pre-

activate for 5-10 minutes at room temperature.

Coupling: Add the activated amino acid solution to the reaction vessel containing the

peptide-resin.

Reaction: Agitate the mixture at room temperature (or with microwave assistance for

accelerated synthesis) for 1-2 hours. [4]6. Monitoring: Perform a qualitative test (e.g.,

ninhydrin test) to confirm the complete consumption of the free amine, ensuring the coupling

reaction has gone to completion. [8]7. Washing: After completion, filter the resin and wash it

thoroughly with DMF and then Isopropanol (IPA) to remove excess reagents and byproducts.

[9]

Experimental Protocol: Fmoc Deprotection
Causality: To elongate the peptide chain, the Fmoc group protecting the newly incorporated

residue's N-terminus must be removed to expose the amine for the next coupling reaction. This

step must be efficient and clean to avoid deletion sequences in the final peptide. [4]

Methodology:
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Initial Treatment: Add a solution of 20% piperidine in DMF to the washed peptide-resin.

[9]Use a volume sufficient to fully swell the resin (approx. 10 mL per gram of resin). [9]2.

Reaction Time: Agitate the slurry for 3-5 minutes. [9]3. Drain and Repeat: Filter the solution

from the resin. A second treatment with fresh 20% piperidine in DMF for 7-10 minutes is

generally performed to ensure complete deprotection, especially for sterically hindered

residues. [9]4. Monitoring (Optional): The filtrate can be collected and its UV absorbance

measured (around 266-301 nm) to quantify the amount of DBF-piperidine adduct, which

allows for real-time monitoring of the deprotection efficiency. [10]5. Washing: Thoroughly

wash the resin with DMF and IPA alternately until the filtrate is neutral to remove all traces of

piperidine, which would otherwise interfere with the subsequent coupling step. [9]

Ensuring Quality: Analytical Characterization
Rigorous quality control is essential for any synthetic building block. The identity and purity of

Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine are typically confirmed using a combination of

chromatographic and spectroscopic methods.

Analytical Method Purpose Expected Outcome

Reverse-Phase HPLC
Assess purity and identify

impurities.

A major peak corresponding to

the product, with purity

typically >99%. [2]

Mass Spectrometry (MS)
Confirm molecular weight and

identity.

A measured mass that

matches the theoretical mass

of 480.55 Da (e.g., observing

the [M+H]⁺ ion at m/z 481.6).

NMR Spectroscopy
Confirm chemical structure and

rule out isomers.

Characteristic peaks

corresponding to the protons

of the Fmoc, Boc, glycine, and

piperidine moieties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Introduction: A Versatile Building Block for Advanced
Peptide Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1463188#fmoc-1-1-boc-piperidin-4-yl-dl-glycine-cas-
number-204058-24-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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